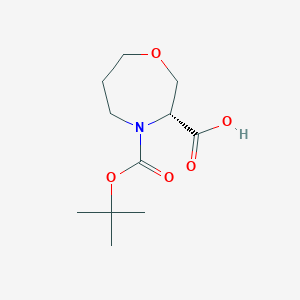

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid: is a chiral compound that belongs to the class of oxazepane derivatives. This compound is characterized by its unique seven-membered ring structure containing both oxygen and nitrogen atoms. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a di-tert-butyl dicarbonate (Boc2O) to form the oxazepane ring. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxazepane derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) to yield reduced oxazepane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Oxazepane derivatives with ketone or aldehyde functionalities.

Reduction: Reduced oxazepane derivatives with alcohol or amine functionalities.

Substitution: Substituted oxazepane derivatives with various alkyl or acyl groups.

Applications De Recherche Scientifique

Chemistry: (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates. It is also employed in the design of enzyme inhibitors and receptor agonists/antagonists.

Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents. Its ability to form stable complexes with metal ions makes it useful in the development of metal-based drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in polymer synthesis and material science applications.

Mécanisme D'action

The mechanism of action of (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the natural substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent downstream effects on metabolic pathways.

Comparaison Avec Des Composés Similaires

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid ethyl ester: This compound is similar in structure but contains an ethyl ester group instead of a carboxylic acid group.

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-methyl ester: Similar to the ethyl ester derivative, this compound has a methyl ester group.

Uniqueness: this compound is unique due to its carboxylic acid functionality, which allows for further derivatization and conjugation with other molecules. This property makes it more versatile compared to its ester counterparts, which are less reactive.

Activité Biologique

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C11H19NO5 and a specific stereochemistry that contributes to its biological properties. The synthesis of this compound often involves multi-step processes, including lactamization and N-Boc protection strategies. One notable method involves lipase-catalyzed regioselective lactamization, which simplifies the reaction process and improves yields. The overall synthesis can be summarized as follows:

- Starting Material : Methyl (2R)-glycidate.

- Key Step : Lipase-catalyzed regioselective lactamization.

- Final Product : this compound.

The synthesis process can yield the desired compound in approximately 39% yield over seven steps, highlighting the efficiency of modern synthetic techniques .

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Monoamine Reuptake Inhibition : Research indicates that certain oxazepane derivatives exhibit monoamine reuptake inhibitory activity, which may contribute to their potential use in treating mood disorders .

- Enzyme Interaction : The compound may also interact with specific enzymes involved in metabolic pathways, although detailed studies are still needed to elucidate these mechanisms.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antidepressant Activity : Due to its monoamine reuptake inhibition properties, this compound could serve as a lead structure for developing new antidepressants.

- Analgesic Properties : Preliminary studies suggest that oxazepane derivatives may have analgesic effects that warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of related oxazepane compounds. Notably:

- A study demonstrated that a similar oxazepane derivative exhibited significant activity against certain cancer cell lines, indicating potential anti-cancer properties .

- Another investigation focused on the neuroprotective effects of oxazepane derivatives in animal models of neurodegenerative diseases, suggesting a promising avenue for future research.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDWYOLYCHSXTO-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCOC[C@@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.